

# Application Notes and Protocols: Radiolabeling of Trofolastat with Technetium-99m

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of **Trofolastat**, a prostate-specific membrane antigen (PSMA)-targeting small molecule, with technetium-99m (<sup>99m</sup>Tc). The resulting radiopharmaceutical, [<sup>99m</sup>Tc]Tc-**Trofolastat**, is a valuable tool for single-photon emission computed tomography (SPECT) imaging in prostate cancer research and clinical applications.[1][2][3][4]

**Trofolastat** is a urea-based ligand that binds with high affinity to PSMA, a protein overexpressed on the surface of prostate cancer cells.[1][5] When labeled with the gamma-emitting radionuclide <sup>99m</sup>Tc, it allows for the non-invasive visualization of PSMA-positive tissues.[1][3]

## **Principle of Radiolabeling**

The radiolabeling of **Trofolastat** with <sup>99m</sup>Tc is typically achieved through a chelator-based approach. The **Trofolastat** molecule is conjugated to a bifunctional chelator that can stably coordinate the technetium-99m metal ion. The process involves the reduction of pertechnetate ([<sup>99m</sup>Tc]TcO<sub>4</sub><sup>-</sup>), obtained from a <sup>99</sup>Mo/<sup>99m</sup>Tc generator, to a lower oxidation state using a reducing agent, typically stannous chloride (SnCl<sub>2</sub>). The reduced <sup>99m</sup>Tc is then chelated by the ligand attached to **Trofolastat**, forming the stable [<sup>99m</sup>Tc]Tc-**Trofolastat** complex.

## **Materials and Equipment**



- Trofolastat precursor (conjugated with a suitable chelator)
- Sodium pertechnetate ([99mTc]NaTcO4) solution from a commercial 99Mo/99mTc generator
- Stannous chloride (SnCl2) solution
- Sterile, pyrogen-free water for injection
- 0.9% Sodium chloride solution
- Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
- Sterile reaction vials
- Heating block or water bath
- Dose calibrator
- Radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) system for quality control
- 0.22 μm sterile filter

## **Experimental Protocols**Preparation of Reagents

- Trofolastat Solution: Prepare a stock solution of the Trofolastat precursor at a
  concentration of 1 mg/mL in sterile water or a suitable buffer. The optimal concentration may
  need to be determined empirically.
- Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL) in 0.01 M HCl to prevent hydrolysis.

## **Radiolabeling Procedure**

The following is a general "wet chemistry" protocol that can be optimized for specific laboratory conditions.[6]



- In a sterile reaction vial, add a specific amount of the Trofolastat precursor solution (e.g., 50 μg).[6]
- Add an optimized amount of stannous chloride solution (e.g., 40 μg).[6]
- Add the desired amount of [99mTc]NaTcO<sub>4</sub> solution (e.g., up to 740 MBq) to the vial.[6]
- Adjust the pH of the reaction mixture to the optimal range (e.g., pH 5-7) using 0.1 M HCl or 0.1 M NaOH if necessary.[6]
- Gently mix the contents of the vial.
- Incubate the reaction mixture at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 20 minutes).[7]
- Allow the vial to cool to room temperature.
- Perform quality control checks to determine the radiochemical purity.
- If necessary, the final product can be purified by passing it through a 0.22 μm filter.[6]

## **Quality Control**

Quality control is essential to ensure the purity and stability of the radiolabeled product before any in vitro or in vivo use.

- Radiochemical Purity (RCP): The percentage of <sup>99m</sup>Tc that has been successfully incorporated into the **Trofolastat** complex is determined using radio-TLC or radio-HPLC.[6] [7][8] Common impurities include free pertechnetate ([<sup>99m</sup>Tc]TcO<sub>4</sub><sup>-</sup>) and reduced/hydrolyzed technetium ([<sup>99m</sup>Tc]TcO<sub>2</sub>).[9][10]
  - Radio-TLC: A common method involves using two different solvent systems to separate the labeled compound from impurities. For example, one strip can be developed in saline to determine the amount of [99mTc]TcO<sub>2</sub>, while another strip developed in a different solvent (e.g., methanol/acetone) can separate the labeled compound from free [99mTc]TcO<sub>4</sub>-.



- Radio-HPLC: A reversed-phase HPLC system with a radioactivity detector provides a more precise quantification of the different radiochemical species.
- Stability: The stability of the [99mTc]Tc-**Trofolastat** complex should be assessed over time in saline and in human serum to ensure it remains intact under physiological conditions.[6][11]

### **Data Presentation**

The following tables summarize typical quantitative data obtained during the radiolabeling and quality control of <sup>99m</sup>Tc-labeled PSMA inhibitors, which can be expected for [<sup>99m</sup>Tc]Tc-**Trofolastat**.

Table 1: Optimization of Radiolabeling Parameters

| Parameter                     | Range Tested | Optimal Value | Resulting<br>Radiochemical<br>Yield (%) | Reference |
|-------------------------------|--------------|---------------|-----------------------------------------|-----------|
| Ligand Amount<br>(μg)         | 10 - 70      | 50            | 60 ± 5                                  | [6]       |
| SnCl <sub>2</sub> Amount (μg) | 20 - 80      | 40            | >95                                     | [6]       |
| рН                            | 3, 5, 7      | 7             | >95                                     | [6]       |

Table 2: Quality Control and Stability Data

| Parameter                        | Method         | Result | Reference |
|----------------------------------|----------------|--------|-----------|
| Radiochemical Purity (RCP)       | Radio-HPLC/TLC | > 95%  | [8][11]   |
| Stability in Saline (6h)         | Radio-TLC      | > 95%  | [11]      |
| Stability in Human<br>Serum (6h) | Radio-TLC      | > 95%  | [11]      |



# Visualizations Signaling Pathway and Mechanism of Action

**Trofolastat** targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein. Upon binding, the [99mTc]Tc-**Trofolastat** complex is internalized by the cancer cell, allowing for intracellular accumulation of the radiotracer and subsequent imaging.



Click to download full resolution via product page

Caption: Mechanism of [99mTc]Tc-**Trofolastat** uptake for SPECT imaging.

### **Experimental Workflow**

The following diagram illustrates the key steps in the radiolabeling and quality control process.





Click to download full resolution via product page

Caption: Workflow for the radiolabeling of **Trofolastat** with <sup>99m</sup>Tc.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. gov.uk [gov.uk]
- 3. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MHRA approves trofolastat for prostate cancer diagnostic imaging Medical Device Network [medicaldevice-network.com]
- 5. | BioWorld [bioworld.com]
- 6. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer [frontiersin.org]
- 8. Synthesis and preclinical evaluation of novel 99mTc-labeled PSMA ligands for radioguided surgery of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tc-99m labeled PSMA-617 as a potential SPECT radiotracer for prostate cancer diagnostics: Complexation optimization and its in vitro/vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of Trofolastat with Technetium-99m]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192661#protocol-for-radiolabeling-trofolastat-with-technetium-99m]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com